REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]12[CH2:12][CH2:11][C:8]([C:13](O)=O)([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].C(N1C=CN=C1)(N1C=CN=C1)=O.[F:28][C:29]1[CH:38]=[CH:37][C:32]([C:33](=[N:35][OH:36])[NH2:34])=[CH:31][CH:30]=1>ClCCl>[F:28][C:29]1[CH:38]=[CH:37][C:32]([C:33]2[N:34]=[C:13]([C:8]34[CH2:11][CH2:12][C:5]([C:3]([O:2][CH3:1])=[O:4])([CH2:6][CH2:7]3)[CH2:10][CH2:9]4)[O:36][N:35]=2)=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
0.906 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C12CCC(CC1)(CC2)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(N)=NO)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
TEMPERATURE
|
Details
|
the residue was refluxed in toluene for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NOC(=N1)C12CCC(CC1)(CC2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |